molecular formula C15H14BrNO B377698 4-bromo-N-(2-phenylethyl)benzamide CAS No. 328931-56-2

4-bromo-N-(2-phenylethyl)benzamide

Cat. No.: B377698
CAS No.: 328931-56-2
M. Wt: 304.18g/mol
InChI Key: OCALKIRJQYDJCD-UHFFFAOYSA-N
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Description

4-Bromo-N-(2-phenylethyl)benzamide is a chemical compound with the molecular formula C15H14BrNO . It is a derivative of benzamide, which is an important class of compounds in the chemistry of peptides, agrochemicals, drug molecules, and organic material .


Synthesis Analysis

The synthesis of this compound can be achieved through the reaction of 4-bromobenzoic acid and (S)-1-phenylethanamine . This reaction yields (S)-4-bromo-N-(1-phenylethyl)benzamide with an excellent yield. In the presence of a Pd(0) catalyst, it reacts with various aryl boronic acids to form (S)-4-bromo-N-(1-phenylethyl)benzamide analogues .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques. The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Reactions at the benzylic position of the compound involve free radical bromination, nucleophilic substitution, and oxidation . The compound can also undergo reactions with various aryl boronic acids in the presence of a Pd(0) catalyst .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 304.18276 . More detailed physical and chemical properties were not found in the retrieved papers.

Scientific Research Applications

  • Synthesis and Characterization of Metal Complexes : 4-Bromo-N-(di-R-carbamothioyl)benzamide ligands and their Ni(II) and Cu(II) complexes have been synthesized and characterized. This includes analyses using FT-IR and NMR spectroscopy, and X-ray diffraction data, indicating these complexes' potential in coordination chemistry and material science (Binzet, Külcü, Flörke, & Arslan, 2009).

  • Antifungal Activity : Derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have shown significant antifungal activity against several phytopathogenic fungi and yeasts, suggesting their potential use in agriculture and pharmaceutical applications (Ienascu et al., 2018).

  • Intermolecular Interactions and Structural Analysis : The synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide and related compounds have been reported. These studies provide insights into the structural aspects of such compounds, which are critical for their potential applications in material science and drug design (Saeed et al., 2020).

  • Antimicrobial Activity : N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have been tested for antimicrobial activity, showing varying degrees of effectiveness against bacterial and fungal strains. This highlights their potential in developing new antimicrobial agents (Ienascu et al., 2019).

  • Synthesis of Non-Peptide CCR5 Antagonists : Research into the synthesis and characterization of N-allyl-4-piperidyl benzamide derivatives, including those with a 4-bromo moiety, suggests their potential use in developing novel CCR5 antagonists, which could have implications in treating conditions like HIV (Cheng De-ju, 2014).

  • Anticonvulsant Activity : Studies have investigated the anticonvulsant activity of analogs of 4-amino-N-(1-phenylethyl)benzamide, which are structurally related to 4-bromo-N-(2-phenylethyl)benzamide, providing insights into their potential therapeutic applications in neurology (Clark & Davenport, 1987).

  • Anticancer Properties : Research into substituted 2-hydroxy-N-(arylalkyl)benzamides, which are structurally similar, has revealed their potential in inducing apoptosis in cancer cell lines, suggesting avenues for cancer treatment research (Imramovský et al., 2013).

Safety and Hazards

While specific safety data for 4-Bromo-N-(2-phenylethyl)benzamide was not found, benzamides are generally considered hazardous. They can be harmful if swallowed and are suspected of causing genetic defects . It is recommended to avoid contact with skin and eyes, not to breathe dust, and not to ingest the compound .

Properties

IUPAC Name

4-bromo-N-(2-phenylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO/c16-14-8-6-13(7-9-14)15(18)17-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCALKIRJQYDJCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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